molecular formula C14H11N3O2 B8738531 3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole CAS No. 327058-75-3

3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole

Cat. No.: B8738531
CAS No.: 327058-75-3
M. Wt: 253.26 g/mol
InChI Key: KKCMPWWHEFYPCT-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methoxybenzohydrazide with 2-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy and pyridyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs.

    Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)-5-(2-thienyl)-1,2,4-oxadiazole: Similar structure with a thienyl group instead of a pyridyl group.

    3-(3-Methoxyphenyl)-5-(2-furyl)-1,2,4-oxadiazole: Similar structure with a furyl group instead of a pyridyl group.

    3-(3-Methoxyphenyl)-5-(2-pyrimidyl)-1,2,4-oxadiazole: Similar structure with a pyrimidyl group instead of a pyridyl group.

Uniqueness

The uniqueness of 3-(3-Methoxyphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

327058-75-3

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C14H11N3O2/c1-18-11-6-4-5-10(9-11)13-16-14(19-17-13)12-7-2-3-8-15-12/h2-9H,1H3

InChI Key

KKCMPWWHEFYPCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using modifications of the method of Shine et al., J. Heterocyclic Chem. (1989) 26:125-128, a solution of picolinic acid (123 mg, 1 mmol) in pyridine (1 mL) was treated with 1,1′-carbonyldiimidazole (162 mg, 1 mmol) and the reaction stirred at ambient temperature until the evolution of carbon dioxide ceased (30 min). The intermediate acylimidazole was then treated with 3-methoxybenzamidoxime (166 mg, 1 mmol) and the reaction heated at reflux for 1 hour. Ice cold water was added to the reaction mixture to precipitate the oxadiazole. The solid was collected by filtration, washed with water and dried to afford 80 mg (32%) of 3-(3-methoxyphenyl)-5-(2-pyridyl)-1,2,4-oxadiazole: mp 90-94° C.; GC/EI-MS gave m/z (rel. int.) 253 (M+, 100), 254 (17), 179 (2), 175 (2), 149 (77), 133 (33), 119 (4), 106 (29), 78 (45), 51 (18).
[Compound]
Name
Heterocyclic
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